2-[(Oxan-2-yl)oxy]undecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxan-2-yl)oxy]undecanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to an undecanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]undecanal can be achieved through several methods. One common approach involves the reaction of undecanal with oxane derivatives under specific conditions. For instance, the reaction can be carried out using a base catalyst to facilitate the formation of the oxane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Oxan-2-yl)oxy]undecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the oxane ring under mild conditions.
Major Products Formed
Oxidation: Formation of 2-[(Oxan-2-yl)oxy]undecanoic acid.
Reduction: Formation of 2-[(Oxan-2-yl)oxy]undecanol.
Substitution: Formation of various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Oxan-2-yl)oxy]undecanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Oxan-2-yl)oxy]undecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The oxane ring may also play a role in modulating the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanal: A simple aldehyde with a similar chain length but lacking the oxane ring.
2-Methylundecanal: An aldehyde with a methyl group substitution.
2-[(Oxan-2-yl)oxy]decanal: A compound with a similar structure but a shorter chain length.
Uniqueness
2-[(Oxan-2-yl)oxy]undecanal is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
90083-20-8 |
---|---|
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
2-(oxan-2-yloxy)undecanal |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-11-15(14-17)19-16-12-9-10-13-18-16/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
UADQQZXDLNGNTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C=O)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.